REACTION_CXSMILES
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[CH:1]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH:11]([CH2:13][CH3:14])[CH3:12])[C:6]=1[O:15]C(=O)N)([CH2:3][CH3:4])[CH3:2].[OH-].[Na+]>O1CCOCC1>[CH:11]([C:7]1[CH:8]=[CH:9][CH:10]=[C:5]([CH:1]([CH2:3][CH3:4])[CH3:2])[C:6]=1[OH:15])([CH2:13][CH3:14])[CH3:12] |f:1.2|
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Volatiles were removed at reduced pressure to a volume of ˜50-70 ml
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Type
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EXTRACTION
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Details
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The phenol was extracted with ether (3×50 ml)
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Type
|
WASH
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Details
|
washed with 1 M HCl, brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
Evaporation
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(CC)C1=C(C(=CC=C1)C(C)CC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |